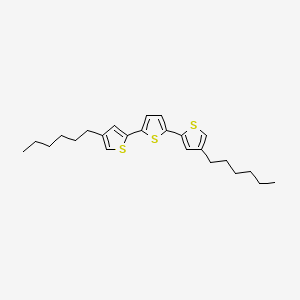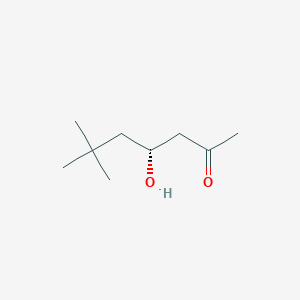
3,3'-Dimethoxy-4,4'-dimethyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing sulfur atoms, and they are known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of methoxy and methyl groups attached to the bithiophene core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene typically involves the reaction between 3,3’-dibromothiophene and sodium methylate in methanol, in the presence of potassium iodide and copper oxide. This reaction yields 3-bromo-4-methoxythiophene as a major product, which is then transformed into 4,4’-dimethoxy-3,3’-bithiophene using palladium acetate as a catalyst and agarose as a ligand . The reaction conditions are mild, and the yield is acceptable at around 20% .
Industrial Production Methods
While specific industrial production methods for 3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups to the thiophene rings.
Scientific Research Applications
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of optoelectronic materials due to its favorable electronic properties.
Mechanism of Action
The mechanism by which 3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include electron transfer processes and interactions with cellular membranes, contributing to its biological and electronic properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-2,2’-bithiophene: Lacks the methyl groups, which can affect its reactivity and applications.
4,4’-Dimethoxy-3,3’-bithiophene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2,2’-Bithiophene: The simplest bithiophene derivative, used as a building block for more complex compounds.
Uniqueness
3,3’-Dimethoxy-4,4’-dimethyl-2,2’-bithiophene is unique due to the specific arrangement of methoxy and methyl groups, which can enhance its stability and reactivity in certain chemical reactions. This makes it a valuable compound for the synthesis of advanced materials and for research in various scientific fields.
Properties
CAS No. |
193332-69-3 |
|---|---|
Molecular Formula |
C12H14O2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-methoxy-2-(3-methoxy-4-methylthiophen-2-yl)-4-methylthiophene |
InChI |
InChI=1S/C12H14O2S2/c1-7-5-15-11(9(7)13-3)12-10(14-4)8(2)6-16-12/h5-6H,1-4H3 |
InChI Key |
KUCMGAMZZBRQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1OC)C2=C(C(=CS2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
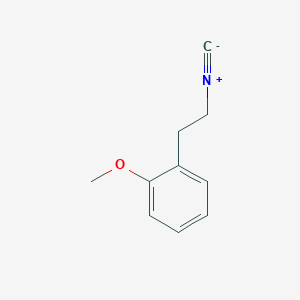
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
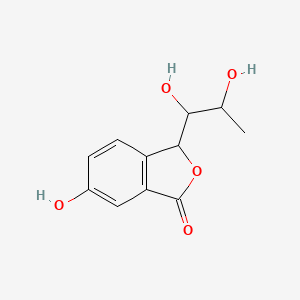
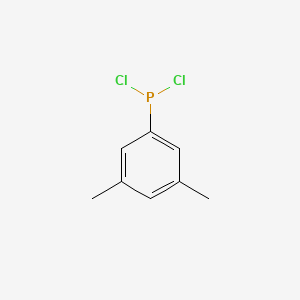
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
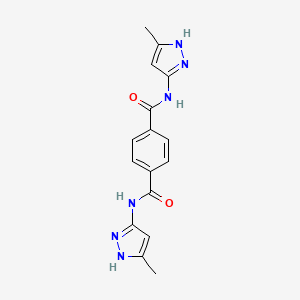
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
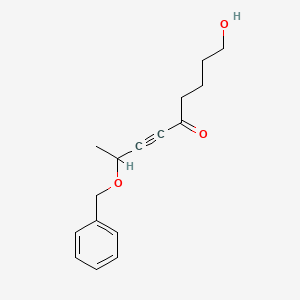
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
